molecular formula C8H8N2O3S B6211284 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2138234-55-4

8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6211284
CAS RN: 2138234-55-4
M. Wt: 212.2
InChI Key:
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Description

8-Methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (MTBT) is a chemical compound belonging to the class of benzothiadiazines. It is an important component of many pharmaceuticals, with its unique properties making it useful for a variety of applications. MTBT has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in the production of polymers. It is also used in the synthesis of a variety of other compounds, such as dyes, pigments, and other organic compounds. In addition, 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is not fully understood. However, it is believed that 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione acts as an agonist at certain receptors in the body, which leads to the activation of certain pathways and the production of certain chemicals. These chemicals are thought to be responsible for the biochemical and physiological effects of 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione.
Biochemical and Physiological Effects
8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, as well as to have a modulatory effect on the immune system. In addition, 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has been shown to have a protective effect against certain types of cancer, and to have a modulatory effect on the central nervous system.

Advantages and Limitations for Lab Experiments

8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has several advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it a useful reagent for a variety of organic syntheses. In addition, 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is relatively stable and can be stored for long periods of time. However, one of the main limitations is that it has a low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione research. One of the most promising areas is the development of new pharmaceuticals based on 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione. Additionally, further research into the mechanism of action of 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione could lead to the development of new drugs for the treatment of various diseases. Finally, further research into the biochemical and physiological effects of 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione could lead to a better understanding of the compound and its potential uses.

Synthesis Methods

8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can be synthesized using a variety of methods. The most common method is the reaction of 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione with an alkyl halide in the presence of a base. This reaction results in the formation of a new compound, 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione-alkyl halide. This compound can then be further reacted with other reagents to form the desired product. Other methods of synthesis include the reaction of 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione with an amine, the reaction of 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione with an aldehyde, and the reaction of 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione with an acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves the condensation of 2-aminobenzenesulfonamide with ethyl acetoacetate followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminobenzenesulfonamide", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "potassium permanganate", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzenesulfonamide (1.0 g) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g) and sodium ethoxide (0.2 g). Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture and add sulfuric acid (2 mL) dropwise with stirring. Filter the precipitate and wash with water to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in ethanol (10 mL) and add sodium hydroxide (0.2 g). Heat the mixture under reflux for 2 hours to obtain the cyclized product.", "Step 4: Cool the reaction mixture and add hydrochloric acid (2 mL) dropwise with stirring. Filter the precipitate and wash with water to obtain the final product.", "Step 5: Dissolve the final product in water (10 mL) and add potassium permanganate (0.2 g). Heat the mixture under reflux for 1 hour to oxidize the methyl group to a carboxylic acid.", "Step 6: Cool the reaction mixture and filter the precipitate. Wash with water and dry to obtain the desired product." ] }

CAS RN

2138234-55-4

Product Name

8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Molecular Formula

C8H8N2O3S

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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